4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine
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Overview
Description
Reagents: Sulfonyl chloride, pyridazinyl-piperidinyl intermediate
Conditions: The reaction is conducted in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.
Formation of Morpholine Ring
Reagents: Morpholine, sulfonyl-pyridazinyl-piperidinyl intermediate
Conditions: The reaction is typically carried out in a polar solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine typically involves multi-step organic reactions
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Preparation of Pyridazinyl-Piperidinyl Intermediate
Reagents: 2-methyl-5-bromo-pyridazine, piperidine
Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
- N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide
Uniqueness
4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine is unique due to its combination of a morpholine ring, a sulfonyl group, and a pyridazinyl-piperidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-methyl-5-(6-piperidin-1-ylpyridazin-3-yl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-16-5-6-17(15-19(16)28(25,26)24-11-13-27-14-12-24)18-7-8-20(22-21-18)23-9-3-2-4-10-23/h5-8,15H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIFYKUPWJVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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